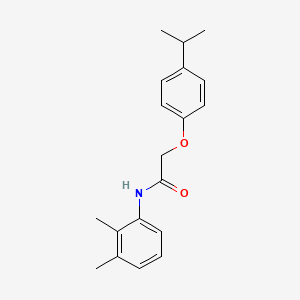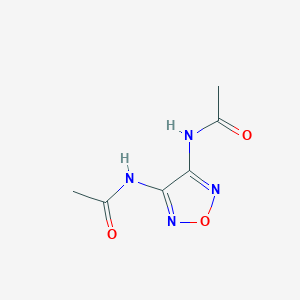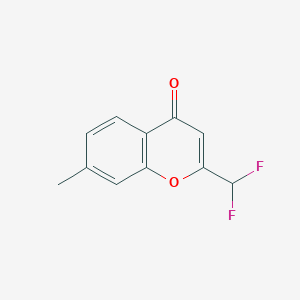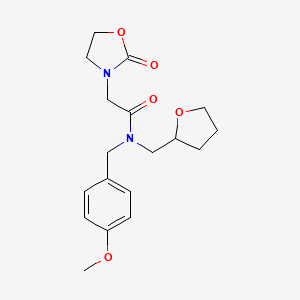![molecular formula C14H9Cl2N5S B5579892 4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)
4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H9Cl2N5S and its molecular weight is 350.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.9955719 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Several studies have focused on the synthesis of triazole derivatives, including variations of the compound , to evaluate their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing that these compounds exhibited good to moderate activity against various microorganisms. This highlights the potential of triazole derivatives in developing new antimicrobial agents Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009.
Corrosion Inhibition
Triazole derivatives have also been investigated for their corrosion inhibition properties. Ansari, Quraishi, and Singh (2014) studied Schiff’s bases of pyridyl substituted triazoles, including compounds structurally related to the one , as corrosion inhibitors for mild steel in hydrochloric acid solution. The compounds showed promising results, with one derivative exhibiting up to 96.6% inhibition efficiency, indicating the potential use of these compounds in protecting metals against corrosion Ansari, Quraishi, & Singh, 2014.
Antioxidant and Antitumor Activities
El-Moneim, El‐Deen, and El-Fattah (2011) explored the antioxidant and antitumor activities of synthesized nitrogen heterocycles, including derivatives of triazoles. This research indicates the potential therapeutic applications of these compounds in treating cancer and managing oxidative stress, further emphasizing the versatility of triazole derivatives in medicinal chemistry El-Moneim, El‐Deen, & El-Fattah, 2011.
Safety and Hazards
Propiedades
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5S/c15-11-4-3-9(12(16)6-11)8-18-21-13(19-20-14(21)22)10-2-1-5-17-7-10/h1-8H,(H,20,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZQDPYEFJJQPX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)


![2-methoxy-5-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![[2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-iodophenyl] 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)
![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)

![methyl 2-{[2-(2-pyridylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5579901.png)
![ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B5579902.png)
